![molecular formula C12H8ClN3O B13014564 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
Preparation Methods
The preparation of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves several synthetic routes. One common method includes the reaction of 6-chloro-oxazolo[5,4-b]pyridin-2-ylamine with aniline under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibits significant inhibitory effects on various cancer cell lines. Studies have shown that it can inhibit Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to modulate these enzymes suggests its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may interact with kinases and phosphatases, altering their activity and influencing cellular pathways associated with disease progression.
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can lead to changes in enzyme activity and modulation of signaling pathways critical for cell proliferation and survival.
Case Studies
Several studies have documented the biological activities of this compound:
- Study A : In vitro tests demonstrated that the compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis.
- Study B : The compound showed promise in inhibiting the proliferation of leukemia cells through modulation of CDK activity.
Materials Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials:
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. Its presence can improve the performance characteristics of polymers used in various applications, including coatings and composites.
Mechanism of Action
The mechanism of action of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared with other similar compounds, such as:
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares a similar core structure but lacks the aniline group, resulting in different chemical properties and applications.
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: These compounds have a similar oxazolo-pyridine core but differ in their substitution patterns, leading to variations in their biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
The compound 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₂H₈ClN₃O
- Molecular Weight : 245.66 g/mol
- IUPAC Name : 2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline
- InChI Key : PYYLEBCQWSVPTQ-UHFFFAOYSA-N
The compound features a chloro group on the oxazole ring and an aniline moiety, contributing to its reactivity and biological interactions. Its unique combination of oxazole and pyridine rings is significant for its pharmacological properties.
Structural Comparison with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Chlorooxazolo[5,4-b]pyridin-2-ylamine | Lacks an aniline group | Simpler structure without additional functionalization |
Thiazolo[4,5-b]pyridines | Contains a thiazole ring instead of an oxazole | Different heterocyclic framework affecting reactivity |
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline | Similar structure with bromine substitution | Variation in halogen may influence biological properties |
Research indicates that This compound exhibits various biological activities, primarily through interactions with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thereby modulating their activity.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Case Studies and Research Findings
- Anticancer Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Summary of Biological Activities
Properties
Molecular Formula |
C12H8ClN3O |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H8ClN3O/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,14H2 |
InChI Key |
GRMVWRPMARDZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
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